

# spectroscopic comparison of 2-Chlorobenzophenone and its ethylene ketal

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## Compound of Interest

Compound Name: 2-Chlorobenzophenone ethylene ketal

Cat. No.: B1368583

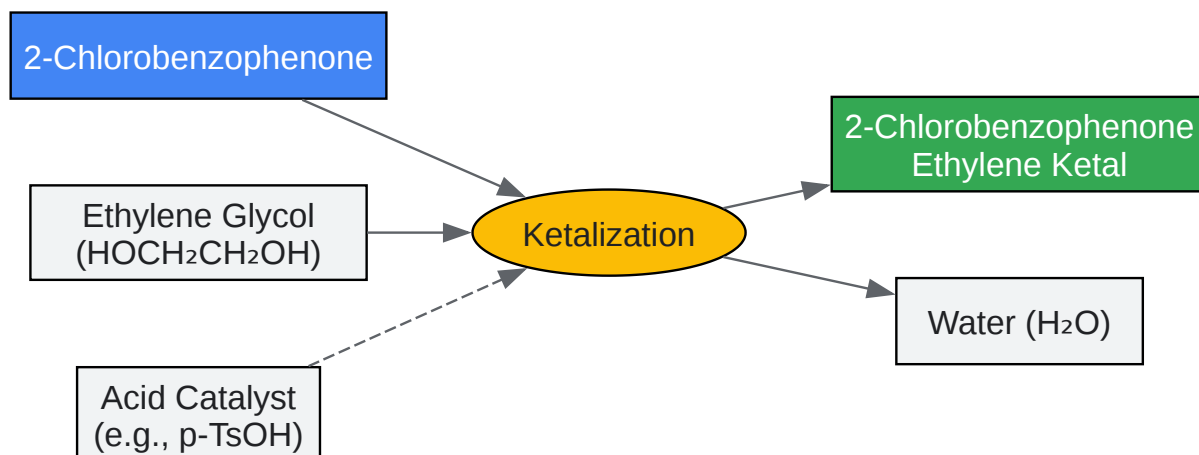
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## A Spectroscopic Showdown: 2-Chlorobenzophenone vs. Its Ethylene Ketal

In the world of synthetic chemistry, the transformation of a functional group can dramatically alter a molecule's properties and reactivity. This guide provides a detailed spectroscopic comparison of 2-Chlorobenzophenone, a widely used intermediate in pharmaceutical and industrial applications, and its corresponding ethylene ketal. By examining the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can observe the distinct spectroscopic signatures that arise from the protection of the carbonyl group. This information is crucial for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural elucidation.

## The Ketalization Reaction: A Protective Measure

The conversion of 2-Chlorobenzophenone to its ethylene ketal is a common strategy to protect the reactive carbonyl group during multi-step syntheses. This reaction involves the treatment of the ketone with ethylene glycol in the presence of an acid catalyst. The resulting ketal is stable under various conditions where the ketone would otherwise react, and the protective group can be easily removed to regenerate the carbonyl functionality when needed.



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**Figure 1:** Ketalization of 2-Chlorobenzophenone.

## Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for 2-Chlorobenzophenone and its ethylene ketal, providing a clear and objective comparison.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group
2-Chlorobenzophenone	~1670 (s)	C=O (Ketone)
~3060 (w)	C-H (Aromatic)	
~750 (s)	C-Cl	
2-Chlorobenzophenone Ethylene Ketal	~2880-2960 (m)	C-H (Aliphatic)
~1100-1200 (s)	C-O (Ketal)	
~3060 (w)	C-H (Aromatic)	
~750 (s)	C-Cl	

Table 2: <sup>1</sup>H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Ethylene Ketal Protons
2-Chlorobenzophenone	~7.3-7.8 (m, 9H)	N/A
2-Chlorobenzophenone Ethylene Ketal	~7.2-7.6 (m, 9H)	~3.8-4.2 (m, 4H)

Table 3: <sup>13</sup>C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Carbonyl Carbon	Aromatic Carbons	Ethylene Ketal Carbons	Ketal Carbon
2-Chlorobenzophenone	~196	~127-138	N/A	N/A
2-Chlorobenzophenone Ethylene Ketal	N/A	~126-142	~65	~109

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Chlorobenzophenone	216/218 (M <sup>+</sup> , isotope pattern for Cl)	181 ([M-Cl] <sup>+</sup> ), 105 ([C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )
2-Chlorobenzophenone Ethylene Ketal	260/262 (M <sup>+</sup> , isotope pattern for Cl)	215/217 ([M-CH <sub>2</sub> CH <sub>2</sub> O] <sup>+</sup> ), 181, 105, 77

## In-Depth Spectroscopic Analysis

### Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the disappearance of the strong carbonyl (C=O) stretching absorption around 1670 cm<sup>-1</sup> upon ketalization. This is replaced by the appearance

of strong C-O stretching bands characteristic of the ketal group in the region of 1100-1200  $\text{cm}^{-1}$ . The C-H stretching frequencies for the aromatic rings remain in both compounds, while the ethylene ketal also introduces characteristic aliphatic C-H stretching absorptions between 2880-2960  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR: The proton NMR spectrum of 2-Chlorobenzophenone shows a complex multiplet in the aromatic region (7.3-7.8 ppm) corresponding to the nine protons of the two phenyl rings. In the spectrum of the ethylene ketal, this aromatic region is still present, though with some shifts in the signals due to the change in the electronic environment. The key diagnostic feature for the ketal is the appearance of a new multiplet, typically in the 3.8-4.2 ppm range, which corresponds to the four protons of the ethylene glycol moiety.

$^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum provides even clearer evidence of the transformation. In 2-Chlorobenzophenone, the carbonyl carbon gives a characteristic signal around 196 ppm. This signal is absent in the spectrum of the ethylene ketal. Instead, two new signals appear: one around 65 ppm for the two equivalent carbons of the ethylene bridge and another, the quaternary ketal carbon, at approximately 109 ppm. The signals for the aromatic carbons also experience slight shifts.

## Mass Spectrometry (MS)

The mass spectrum of 2-Chlorobenzophenone shows a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  216 and an  $\text{M}+2$  peak at  $m/z$  218 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Key fragments include the loss of a chlorine atom and the benzoyl cation at  $m/z$  105. For the ethylene ketal, the molecular ion peak is observed at  $m/z$  260 (and 262), reflecting the addition of the ethylene glycol unit. The fragmentation pattern of the ketal will show characteristic losses of fragments from the dioxolane ring, alongside fragments similar to those of the parent ketone.

## Experimental Protocols

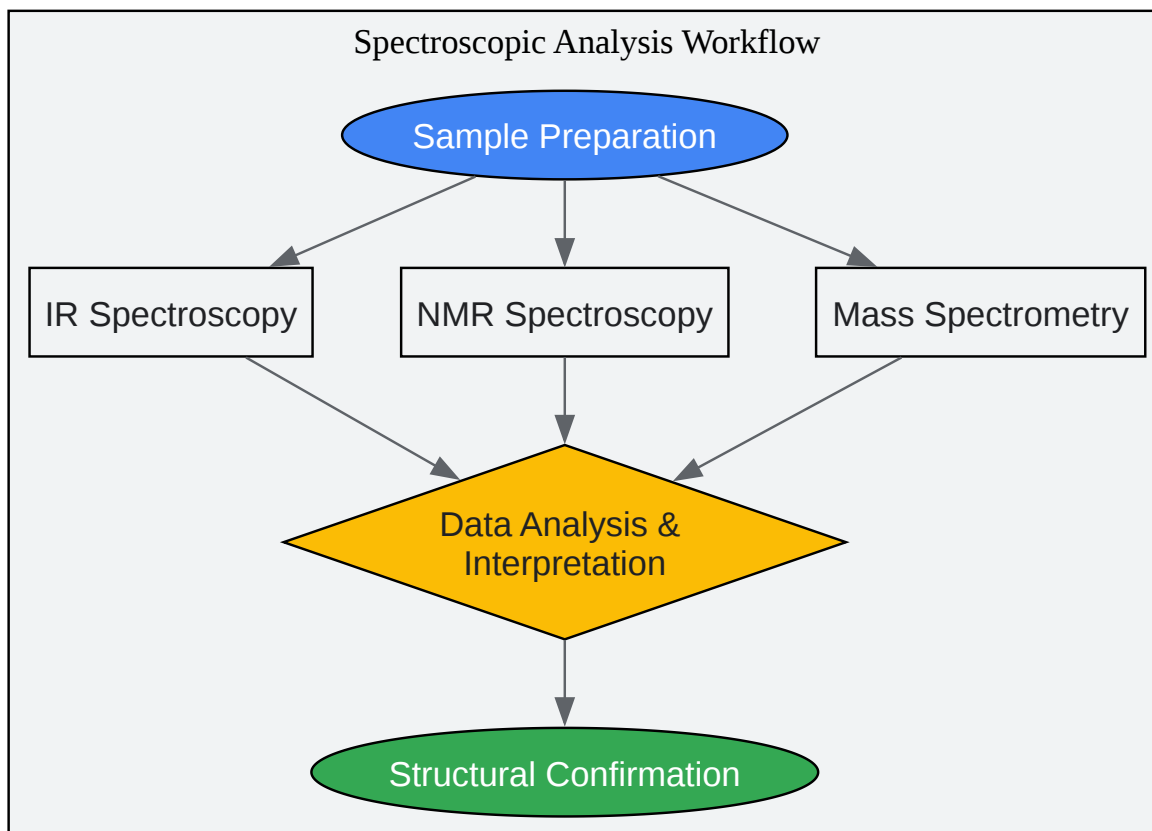
### Synthesis of 2-Chlorobenzophenone Ethylene Ketal

A mixture of 2-chlorobenzophenone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) in toluene is heated to reflux with a Dean-Stark

apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

#### Spectroscopic Characterization

- IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on a salt plate.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$ ) in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) as an internal standard.
- Mass spectra are obtained using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI).



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**Figure 2:** Experimental workflow for spectroscopic analysis.

## Conclusion

The spectroscopic comparison of 2-Chlorobenzophenone and its ethylene ketal clearly demonstrates the power of these analytical techniques in monitoring chemical transformations and confirming molecular structures. The disappearance of the carbonyl signal in the IR and  $^{13}\text{C}$  NMR spectra, coupled with the appearance of new signals corresponding to the ethylene ketal group in the IR,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR spectra, provides unequivocal evidence of the successful protection of the ketone. This guide serves as a valuable resource for chemists, offering a clear and concise overview of the key spectroscopic differences between these two important compounds.

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